2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile
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Overview
Description
“2-[4-(Morpholin-4-ylmethyl)phenyl]benzonitrile” is a chemical compound with the molecular formula C18H18N2O . It has a molecular weight of 278.35 . The compound is used for research purposes .
Molecular Structure Analysis
The morpholine ring in the compound adopts a chair conformation with the exocyclic N—C bond in an equatorial orientation . The dihedral angles between the central benzene ring and the morpholine ring (all atoms) and the cyanobenzene ring are 87.87 (7) and 52.54 (7)°, respectively .Physical and Chemical Properties Analysis
The compound has a molecular weight of 278.35 . The storage conditions and boiling point are not specified .Scientific Research Applications
Heterocyclic Synthesis
Medrasi et al. (2013) explored the synthesis of 1,3-Diaryl-4-aminopyrazole derivatives using benzylcyanide and 4-nitrobenzylcyanide. These compounds were condensed with triethyl orthoformate and morpholine, yielding 2-morpholinylacrylonitriles, which were then used to produce 4-aminopyrazoles through Thorpe-Ziegler cyclization. This study highlights the potential of morpholine derivatives in creating complex heterocyclic structures, which are valuable in medicinal chemistry and material science (Medrasi, Al-Sheikh, & Salaheldin, 2013).
Synthesis of Local Anaesthetics
Oelschläger et al. (1977) reported a novel synthesis route for fomocaine, a potent local anaesthetic, starting from 4-phenoxy-methyl-benzonitrile. This synthesis avoids the C-chloromethylation process, demonstrating the utility of morpholine derivatives in producing medically relevant compounds with improved synthesis routes (Oelschläger, Iglesias-Meier, Götze, & Schatton, 1977).
GABA(B) Receptor Antagonists
Research by Ong et al. (1998) identified morpholin-2-yl-phosphinic acids as potent GABA(B) receptor antagonists in rat brain. These compounds offer a novel class of GABA(B) receptor antagonists, contributing to our understanding of neurotransmission and potential treatments for related disorders (Ong, Kerr, Bittiger, Waldmeier, Baumann, Cooke, & Mickel, 1998).
Coordination Chemistry
In the field of coordination chemistry, morpholine derivatives serve as ligands for the synthesis of complex structures. For instance, Lopez & Keller (1999) synthesized new linear coordination polymers using Cu(I) and 4,7-phenanthroline, demonstrating the influence of solvent and counteranion on the structural formation. These compounds have applications in materials science, catalysis, and molecular electronics (Lopez & Keller, 1999).
Antitumor Activity
Lu et al. (2018) synthesized 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile and evaluated its antitumor activity. The compound exhibited inhibition of cancer cell line proliferation, indicating potential applications in cancer research (Lu, Jin, Ge, Song, Zhao, Guo, Yue, & Li, 2018).
Safety and Hazards
The safety data sheet for a similar compound, “1-[2-(Morpholin-4-ylmethyl)phenyl]methanamine”, indicates that it is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to wash thoroughly after handling, avoid eating, drinking, or smoking when using this product, and wear protective gloves/clothing/eye protection/face protection . In case of inhalation, skin contact, eye contact, or ingestion, immediate medical attention is required .
Future Directions
Mechanism of Action
Mode of Action
It is known that the morpholine ring in the compound adopts a chair conformation with the exocyclic n-c bond in an equatorial orientation . This structural feature may influence its interaction with potential targets.
Pharmacokinetics
Information about its bioavailability, half-life, metabolism, and excretion is currently unavailable .
Result of Action
The compound’s effects at the molecular and cellular level would depend on its specific targets and mode of action, which are currently unknown .
Biochemical Analysis
Biochemical Properties
It is known that the morpholine ring in the compound adopts a chair conformation with the exocyclic N—C bond in an equatorial orientation . This structural feature may influence its interactions with various biomolecules.
Cellular Effects
Molecular Mechanism
Properties
IUPAC Name |
2-[4-(morpholin-4-ylmethyl)phenyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c19-13-17-3-1-2-4-18(17)16-7-5-15(6-8-16)14-20-9-11-21-12-10-20/h1-8H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWCZJHLJHUGCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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